molecular formula C8H6ClFO B1585319 1-(4-Chlorophenyl)-2-fluoroethanone CAS No. 329-78-2

1-(4-Chlorophenyl)-2-fluoroethanone

Cat. No. B1585319
CAS RN: 329-78-2
M. Wt: 172.58 g/mol
InChI Key: PYJRFTYRPATKFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-2-fluoroethanone, also known as 4-chloro-2-fluorophenethyl ketone, is a synthetic compound with various applications in the scientific research field. It is a fluorinated ketone with a molecular formula of C8H7ClF2O and a molecular weight of 198.59 g/mol. This compound is known for its low volatility and high solubility in organic solvents, which makes it a useful tool for organic synthesis.

Scientific Research Applications

Antileishmanial Activity

1-(4-Chlorophenyl)-2-fluoroethanone: and its derivatives have shown promise as chemotherapeutic agents for treating leishmaniasis, a neglected tropical disease caused by protozoan parasites . The antiparasitic properties of halogenated chalcones, which are structurally related to this compound, suggest potential effectiveness against the disease. Research in this area focuses on synthesizing new compounds that may lead to better treatments for leishmaniasis, which affects over 1 million people annually.

Serotonin Receptor Agonism

Derivatives like 1-(4-Chlorophenyl)piperazine are used as 5-HT-1 serotonin receptor agonists . This application is significant in the development of pharmaceuticals for neurological disorders, as serotonin receptors play a key role in mood regulation and can be targets for antidepressant drugs.

Organic Synthesis

The compound serves as an intermediate in various organic synthesis processes. For instance, it can undergo Claisen-Schmidt condensation to yield novel compounds with potential pharmacological activities .

Medicinal Chemistry

In medicinal chemistry, 1-(4-Chlorophenyl)-2-fluoroethanone is valuable for the design and synthesis of heteroaromatic compounds with potential therapeutic applications. It can be used to create pyrrole derivatives, which are important in medicinal chemistry due to their diverse biological activities .

Safety And Hazards

It may cause skin and eye irritation and respiratory discomfort. Proper handling precautions are essential .

properties

IUPAC Name

1-(4-chlorophenyl)-2-fluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJRFTYRPATKFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CF)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00313021
Record name 1-(4-chlorophenyl)-2-fluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00313021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-2-fluoroethanone

CAS RN

329-78-2
Record name 329-78-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265872
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-chlorophenyl)-2-fluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00313021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chlorophenyl)-2-fluoroethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-2-fluoroethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)-2-fluoroethanone
Reactant of Route 3
Reactant of Route 3
1-(4-Chlorophenyl)-2-fluoroethanone
Reactant of Route 4
Reactant of Route 4
1-(4-Chlorophenyl)-2-fluoroethanone
Reactant of Route 5
Reactant of Route 5
1-(4-Chlorophenyl)-2-fluoroethanone
Reactant of Route 6
Reactant of Route 6
1-(4-Chlorophenyl)-2-fluoroethanone

Citations

For This Compound
7
Citations
K Bao, J Wei, R Sheng - Chinese Journal of Organic Chemistry, 2020 - sioc-journal.cn
α, α, γ, γ-Tetrafluoro-β-hydroxy ketones and α-fluoroacetophenones are widely used in the fields of organic chemistry, agrochemicals, and pharmaceuticals. A mild and excellent method …
Number of citations: 3 sioc-journal.cn
T Kitamura, K Muta, K Muta - The Journal of Organic Chemistry, 2014 - ACS Publications
The direct fluorination reaction of acetophenone using iodosylarenes and TEA·5HF was conducted under mild conditions except for use of a HF reagent. The fluorination reaction was …
Number of citations: 46 pubs.acs.org
RP Singh, JL Martin - Journal of Fluorine Chemistry, 2016 - Elsevier
Fluorination of α-bromomethyl aryl ketones using fluorohydrogenate-based ionic liquids as fluorinating reagent is described. Reaction of various α-bromomethyl aryl ketones (1a-g) with …
Number of citations: 10 www.sciencedirect.com
R Zhang, C Ni, Z He, J Hu - Journal of Fluorine Chemistry, 2017 - Elsevier
Cesium carbonate (Cs 2 CO 3 )-mediated decarboxylative fluorination of β-ketoacids using NFSI in the MeCN/H 2 O mixed solvent system affords α-fluoroketones with a broad scope. …
Number of citations: 13 www.sciencedirect.com
Y He, X Zhang, N Shen, X Fan - Journal of Fluorine Chemistry, 2013 - Elsevier
An efficient synthesis of α-fluoroketones via the nucleophilic fluorination of α-bromoketones in water with TBAF·3H 2 O as the fluorinating agent was developed in this paper. In addition, …
Number of citations: 28 www.sciencedirect.com
Z Chen, W Zhu, Z Zheng, X Zou - Journal of Fluorine Chemistry, 2010 - Elsevier
Two methods of nucleophilic fluorination to prepare α-fluoroacetophenones from α-bromoacetophenones by using KF with PEG-400 or TBAF with ZnF 2 are described. On the …
Number of citations: 73 www.sciencedirect.com
鲍堃, 危俊, 盛荣 - 有机化学, 2020 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding author. E-mail: shengr@zju.edu.cn Received October 11, 2019; revised December 7, 2019; …
Number of citations: 6 sioc-journal.cn

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.